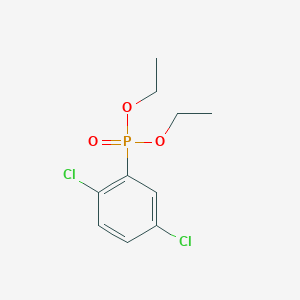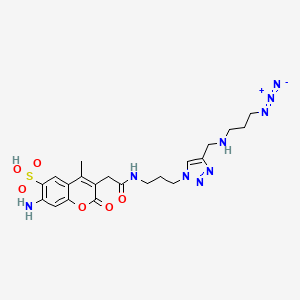
Coumarin Azide Plus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin Azide Plus is a derivative of coumarin, a naturally occurring compound found in many plants Coumarin itself is known for its sweet scent and is used in perfumes and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin Azide Plus typically involves the reaction of coumarin with azide compounds. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Coumarin Azide Plus undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized metabolites.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted coumarin compounds.
Aplicaciones Científicas De Investigación
Coumarin Azide Plus has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Coumarin Azide Plus involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, induce apoptosis, and inhibit tumor angiogenesis . Additionally, its fluorescent properties make it useful for labeling and detecting biomolecules in various biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Azidocoumarin: A closely related compound used for similar applications in bioconjugation and fluorescent labeling.
Coumarin-Triazole Hybrids: These compounds combine the coumarin and triazole moieties and are used in various biological and chemical applications.
Uniqueness
Coumarin Azide Plus stands out due to its enhanced fluorescent properties and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research applications, particularly in bioconjugation and imaging, makes it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C21H27N9O6S |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
7-amino-3-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H27N9O6S/c1-13-15-8-19(37(33,34)35)17(22)10-18(15)36-21(32)16(13)9-20(31)25-5-3-7-30-12-14(27-29-30)11-24-4-2-6-26-28-23/h8,10,12,24H,2-7,9,11,22H2,1H3,(H,25,31)(H,33,34,35) |
Clave InChI |
REYQIGRZAMDWFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCN3C=C(N=N3)CNCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
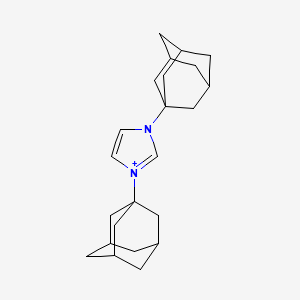
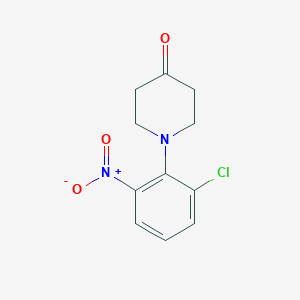

![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)

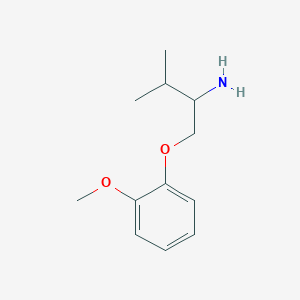
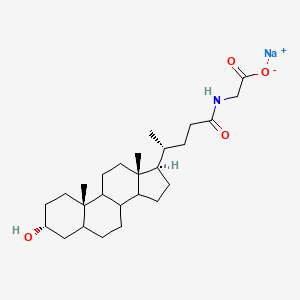
![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
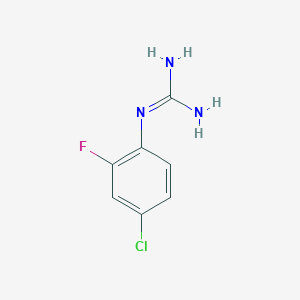

![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)

